1-azido-4-isocyanatobutane
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Overview
Description
1-Azido-4-isocyanatobutane is an organic compound with the molecular formula C5H8N4O. It is characterized by the presence of both an azido group (-N3) and an isocyanate group (-NCO) attached to a butane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-4-isocyanatobutane can be synthesized through a multi-step process involving the introduction of azido and isocyanate functional groups onto a butane backbone. One common method involves the reaction of 1,4-dibromobutane with sodium azide to form 1-azido-4-bromobutane. This intermediate is then treated with silver cyanate to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with azides and isocyanates .
Chemical Reactions Analysis
Types of Reactions: 1-Azido-4-isocyanatobutane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition with alkynes.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are commonly used for the Huisgen 1,3-dipolar cycloaddition of azides with alkynes.
Reduction: Lithium aluminum hydride or hydrogenation catalysts can be used for the reduction of the azido group.
Addition: Isocyanate reactions typically occur under mild conditions with the presence of nucleophiles.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Resulting from the reduction of the azido group.
Urethanes and Ureas: Produced from the addition of isocyanates with alcohols and amines.
Scientific Research Applications
1-Azido-4-isocyanatobutane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules, including polymers and pharmaceuticals.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Mechanism of Action
The mechanism of action of 1-azido-4-isocyanatobutane involves the reactivity of its functional groups:
Azido Group: Undergoes cycloaddition reactions to form triazoles, which can interact with biological targets.
Isocyanate Group: Reacts with nucleophiles to form stable covalent bonds, modifying the properties of molecules and materials it interacts with.
Comparison with Similar Compounds
1-Azido-4-bromobutane: An intermediate in the synthesis of 1-azido-4-isocyanatobutane.
1-Azido-4-aminobutane: Formed by the reduction of this compound.
1-Isocyanato-4-bromobutane: Another related compound with similar reactivity.
Uniqueness: this compound is unique due to the presence of both azido and isocyanate groups, which confer distinct reactivity patterns and enable a wide range of chemical transformations. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-azido-4-isocyanatobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c6-9-8-4-2-1-3-7-5-10/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMBIEKQPVEVCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CN=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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